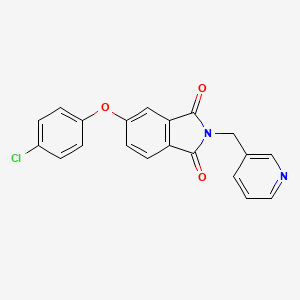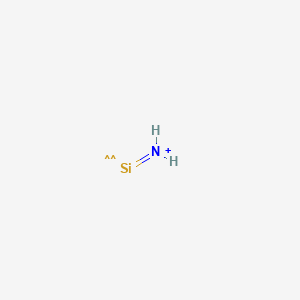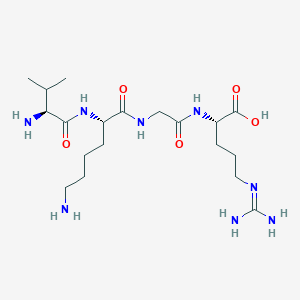
1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- typically involves multi-step organic reactions. One common approach is the condensation of an appropriate isoindole derivative with a chlorophenoxy and pyridinylmethyl group under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered chemical properties.
Substitution: The chlorophenoxy and pyridinylmethyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new compounds with different chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindole derivatives with different substituents. Examples include:
- 1H-Isoindole-1,3(2H)-dione, 5-(4-methoxyphenoxy)-2-(3-pyridinylmethyl)-
- 1H-Isoindole-1,3(2H)-dione, 5-(4-bromophenoxy)-2-(3-pyridinylmethyl)-
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenoxy and pyridinylmethyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
152264-48-7 |
|---|---|
Fórmula molecular |
C20H13ClN2O3 |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13ClN2O3/c21-14-3-5-15(6-4-14)26-16-7-8-17-18(10-16)20(25)23(19(17)24)12-13-2-1-9-22-11-13/h1-11H,12H2 |
Clave InChI |
OXPQKWYAWFKMRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)

![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
